
茶碱-13C2d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline, also known as 1,3-dimethylxanthine, is a drug that inhibits phosphodiesterase and blocks adenosine receptors . It is used to treat chronic obstructive pulmonary disease (COPD) and asthma .
Synthesis Analysis
A method for analyzing theophylline and its six metabolites in human whole blood using ultra-performance liquid chromatography (UPLC)–tandem mass spectrometry (MS/MS) has been presented . Another method involves the quantification of theophylline in rabbit plasma using hydroxyethyl theophylline as an internal standard .Molecular Structure Analysis
Theophylline’s structural, electronic, optoelectronic, and thermodynamic properties have been studied using RHF and DFT methods with the 6-31++G** basis set . Theophylline and Theobromine’s structural properties, vibrational frequencies, thermochemical properties, and electronic properties were calculated using the Gaussian 09 quantum code .Chemical Reactions Analysis
The electrochemical oxidation of theophylline (TP) has been investigated using screen-printed electrodes . The oxidation of TP is stable over a wide pH range, particularly under acidic conditions .Physical And Chemical Properties Analysis
The physicochemical properties of theophylline hydrate and anhydrous polymorphic forms I and II were evaluated using crystallographic and calorimetric methods . These techniques include differential scanning calorimetry (DSC), thermogravimetric analysis (TG), and X-ray diffractometry .科学研究应用
概述
茶碱-13C2d6 作为茶碱的标记类似物,在科学研究中发挥着至关重要的作用,特别是在关注药代动力学、代谢和药物相互作用的研究中。该化合物主要用于其独特的同位素标记,这允许在生物系统内进行精确追踪。此类应用对于了解茶碱的药理和毒理特性至关重要,而无需涉及临床使用、剂量或副作用相关的复杂性。以下段落详细介绍了茶碱在科学应用中的各个方面,不包括药物使用和剂量信息、副作用,而仅关注研究相关性。
儿童的药理和行为影响
研究已经探讨了茶碱(一种抗哮喘剂)对儿童的心理和行为影响。研究旨在确定茶碱是否有助于学习障碍或行为障碍,如多动症,表明需要更密切地监测血清药物水平和含咖啡因的食物和饮料的摄入 (Creer & Gustafson, 1989)。
哮喘治疗中的疗效
对包括茶碱在内的甲基黄嘌呤的疗效和安全性进行的全面审查表明它们在控制哮喘方面有效。这项研究强调了遵守推荐方案以最大程度地降低不良反应风险的重要性,支持它们继续用于哮喘管理 (Makino, Fueki, & Fueki, 2004)。
食物与茶碱的相互作用
关于食物与一日一次茶碱制剂之间相互作用的研究表明,食物会显着影响药物的释放,从而影响其有效性和潜在毒性。这些发现强调了了解进餐时间和成分如何影响药物释放对于临床医生和参与时间药理学研究的人员的重要性 (Jonkman, 1987)。
分子机制和心脏作用
对包括茶碱在内的黄嘌呤衍生物的分子机制和心脏作用的研究揭示了它们的腺苷受体拮抗特性。这篇综述讨论了甲基黄嘌呤对心脏的潜在有益和有害作用,强调了开发保留有益作用同时最大程度地减少不良反应的化合物的必要性 (Szentmiklósi 等,2011)。
传统用途中的药用效果
茶(含有茶碱等相关化合物)的药用效果突出了这些物质的抗氧化、抗炎和抗菌益处。这篇综述强调了茶等天然产品替代化学药物以获得更安全、更健康的生活方式的潜力 (Sharangi, 2009)。
作用机制
Target of Action
Theophylline, a methylxanthine derivative, primarily targets phosphodiesterase and adenosine receptors . It also interacts with histone deacetylase . In the context of bacterial pathogens, theophylline exhibits robust binding affinity to CviR in Chromobacterium violaceum and RhlR in Pseudomonas aeruginosa , key participants in the quorum sensing-mediated biofilm pathways .
Mode of Action
Theophylline competitively inhibits type III and type IV phosphodiesterase (PDE), the enzyme responsible for breaking down cyclic AMP in smooth muscle cells, possibly resulting in bronchodilation . It also blocks adenosine receptors . In bacterial pathogens, theophylline inhibits quorum sensing activity and biofilm formation .
Biochemical Pathways
Theophylline affects several biochemical pathways. It increases the force of contraction of diaphragmatic muscles through enhancement of calcium uptake through adenosine-mediated channels . In bacteria, it inhibits the production of key virulence factors, including pyocyanin, rhamnolipid, protease, and biofilm formation .
Pharmacokinetics
Theophylline is well absorbed when taken orally, and its rate of absorption can be erratic . It distributes rapidly into fat-free tissues and body water . About 40% of theophylline is bound to plasma proteins . Theophylline is primarily eliminated by hepatic metabolism involving isoenzymes of the cytochrome P450 system . Renal elimination of unchanged drug accounts for 10 to 15% of the total elimination of the dose in adults .
Result of Action
Theophylline’s action results in bronchodilation and suppression of the response of the airways to stimuli . It also has anti-inflammatory effects . In bacterial pathogens, theophylline effectively inhibits quorum sensing activity and biofilm formation .
Action Environment
Theophylline’s action can be influenced by various environmental factors. For instance, its clearance can be affected by high carbohydrate-low protein diet, or ingestion of caffeinated products . Factors such as gender, smoking, heart failure, hypoxia, age, and liver disease also affect the half-life of theophylline .
安全和危害
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Theophylline-13C2d6 involves the incorporation of two deuterium atoms at the 13C position of the Theophylline molecule. This can be achieved by using a deuterated starting material and a deuterated reagent in a specific reaction step. The synthesis pathway can be divided into three main steps: protection of the amino group, introduction of deuterium atoms, and deprotection of the amino group.", "Starting Materials": ["Theophylline", "13C2d6-labeled acetic anhydride", "Pyridine", "Methanol", "Concentrated hydrochloric acid"], "Reaction": ["Step 1: Protection of amino group - Theophylline is reacted with acetic anhydride and pyridine in methanol to form the corresponding N-acetyl derivative. This step protects the amino group of Theophylline.", "Step 2: Introduction of deuterium atoms - The N-acetyl derivative of Theophylline is then reacted with 13C2d6-labeled concentrated hydrochloric acid in methanol to introduce two deuterium atoms at the 13C position of the Theophylline molecule.", "Step 3: Deprotection of amino group - The protected Theophylline molecule is then deprotected by reacting it with aqueous sodium bicarbonate to remove the acetyl group and regenerate the amino group. The final product obtained is Theophylline-13C2d6."] } | |
CAS 编号 |
1782458-84-7 |
分子式 |
C7H8N4O2 |
分子量 |
188.188 |
IUPAC 名称 |
1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i1+1D3,2+1D3 |
InChI 键 |
ZFXYFBGIUFBOJW-KLFIIISESA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2 |
同义词 |
3,9-Dihydro-1,3-dimethyl-1H-purine-2,6-dione-13C2d6; 3,7-Dihydro-1,3-dimethyl- 1H-purine-2,6-dione-13C2d6; 1,3-Dimethylxanthine-13C2d6; Accurbron-13C2d6; Aerobin-13C2d6; Armophylline-13C2d6; Asmax-13C2d6; Bronkodyl-13C2d6; Theophyl-13C2d6; Theoplus-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



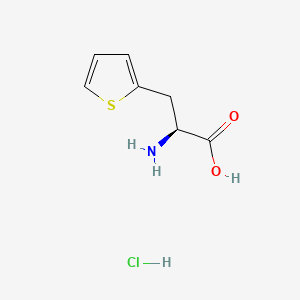
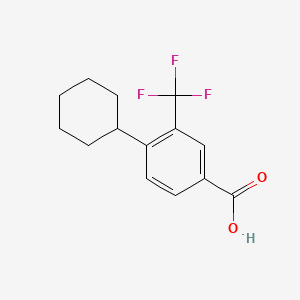

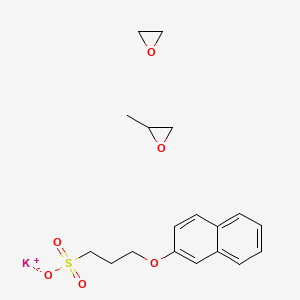
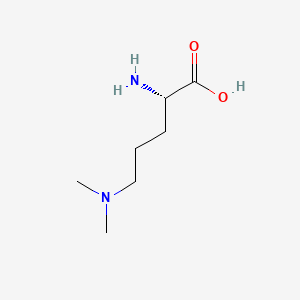
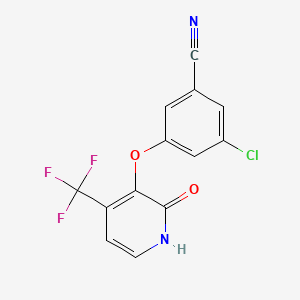
![7-Amino-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B568666.png)
![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)